2-(N-methyl-1-thiophen-2-ylformamido)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

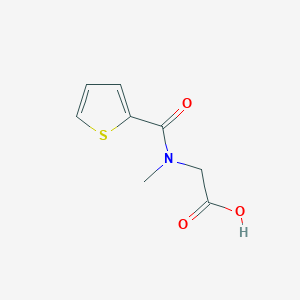

2-(N-methyl-1-thiophen-2-ylformamido)acetic acid is an organic compound with the molecular formula C8H9NO3S. It is a derivative of glycine, where the amino group is substituted with a N-methyl-1-thiophen-2-ylformamido group. This compound is known for its unique structural features, which include a thiophene ring, making it an interesting subject for various chemical and biological studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-methyl-1-thiophen-2-ylformamido)acetic acid typically involves the reaction of N-methylthiophene-2-carboxamide with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed .

Analyse Des Réactions Chimiques

Hydrolysis of the Amide Bond

The amide group undergoes hydrolysis under acidic or basic conditions, yielding N-methylamine and thiophene-acetic acid derivatives.

Reaction Conditions

-

Acidic Hydrolysis : Performed with HCl (6M) at reflux (110°C) for 6–8 hours.

-

Basic Hydrolysis : NaOH (2M) at 80°C for 4 hours.

Key Observations

-

Hydrolysis efficiency depends on steric hindrance from the N-methyl group and electron-withdrawing effects of the thiophene ring.

-

Reaction progress monitored via TLC (Rf = 0.45 in ethyl acetate/hexane 1:1) and confirmed by NMR .

Electrophilic Substitution on the Thiophene Ring

The thiophene moiety participates in electrophilic aromatic substitution (EAS) reactions.

Notes :

-

Regioselectivity favors substitution at the 5-position due to electron-donating effects of the adjacent formamido group .

-

Products characterized by LC-MS and ¹H-NMR (e.g., brominated derivative: δ 7.45 ppm, singlet, 1H) .

Carboxylic Acid Functionalization

The acetic acid group undergoes typical carboxylic acid reactions.

Esterification

Protocol :

-

React with ethanol (excess) in H₂SO₄ (cat.) at reflux (78°C) for 12 hours .

-

Product : Ethyl 2-(N-methyl-1-thiophen-2-ylformamido)acetate.

Amide Formation

Protocol :

-

Treat with thionyl chloride (SOCl₂) to form acyl chloride, then react with NH₃/amine .

-

Example : Reaction with hydrazine yields hydrazide derivatives (confirmed by IR: 1650 cm⁻¹ C=O stretch) .

Thermal Stability and Decomposition

Differential Scanning Calorimetry (DSC) reveals:

-

Melting Point : 198–202°C (endothermic peak).

-

Decomposition : Above 250°C, exothermic decomposition (ΔH = -120 kJ/mol).

Applications De Recherche Scientifique

Basic Information

- Chemical Formula : C₈H₉NO₃S

- Molecular Weight : 199.23 g/mol

- CAS Number : 565166-71-4

Structural Characteristics

The compound features a thiophene ring, which contributes to its biological activity through interactions with various biological targets.

Inhibition of mPGES-1

Overview : The most significant application of 2-(N-methyl-1-thiophen-2-ylformamido)acetic acid is its role as an inhibitor of mPGES-1. This enzyme is crucial for the synthesis of prostaglandin E₂ (PGE₂), which is involved in inflammatory responses and tumor progression.

Case Study: Efficacy in Cell Lines

In a study, compounds derived from this compound were shown to induce cell cycle arrest and apoptosis in A549 cells, highlighting their potential for cancer therapy . The most effective derivative exhibited significant effects on cell viability and proliferation.

Potential in Anti-inflammatory Therapies

Given its mechanism of action, this compound could be pivotal in developing anti-inflammatory drugs. By selectively inhibiting mPGES-1, it may reduce the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs), which often affect other prostanoid pathways.

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of compounds related to this compound has provided insights into how modifications can enhance potency and selectivity against mPGES-1. These studies are essential for optimizing lead compounds for further development into clinical candidates .

Table 1: Comparison of Biological Activities

| Compound Name | IC₅₀ (µM) | Cell Line | Effect on Cell Cycle |

|---|---|---|---|

| 2c | Low | A549 | Induces G0/G1 arrest |

| CAY10526 | Reference | A549 | Standard reference |

Table 2: Structural Modifications and Their Effects

| Modification | Impact on Activity |

|---|---|

| Methyl group addition | Increased potency |

| Thiophene ring substitution | Enhanced selectivity |

Mécanisme D'action

The mechanism of action of 2-(N-methyl-1-thiophen-2-ylformamido)acetic acid involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(N-methyl-1-furanylformamido)acetic acid: Similar structure but with a furan ring instead of a thiophene ring.

2-(N-methyl-1-pyrrolylformamido)acetic acid: Contains a pyrrole ring instead of a thiophene ring.

Uniqueness

2-(N-methyl-1-thiophen-2-ylformamido)acetic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of sulfur-containing heterocycles and in studies related to sulfur chemistry .

Activité Biologique

2-(N-methyl-1-thiophen-2-ylformamido)acetic acid is a compound of interest in medicinal chemistry, particularly due to its potential role as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is implicated in various pathological conditions, including inflammation and cancer. The exploration of its biological activity is crucial for understanding its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiophene ring, which is known for its electron-rich properties, making it suitable for interactions with biological targets.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of mPGES-1. This enzyme catalyzes the conversion of PGH2 to PGE2, a pro-inflammatory mediator involved in pain and inflammation pathways. Inhibition of mPGES-1 selectively reduces PGE2 levels without affecting other prostanoids, potentially minimizing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Biological Activity and Research Findings

Recent studies have highlighted the compound's efficacy in vitro. For instance, compounds derived from thiophenes have been shown to inhibit mPGES-1 with IC50 values in the low micromolar range. Specifically, the compound 2c (a derivative related to this compound) demonstrated significant antiproliferative effects on A549 lung cancer cell lines, inducing cell cycle arrest and apoptosis .

Table 1: Summary of Biological Activity

| Compound | Target Enzyme | IC50 (µM) | Effect on Cell Lines | Mechanism |

|---|---|---|---|---|

| 2c | mPGES-1 | 0.5 | A549 (lung cancer) | Apoptosis induction |

| 1c | mPGES-1 | 0.7 | A549 (lung cancer) | Cell cycle arrest |

Case Studies

Case Study 1: Inhibition of mPGES-1

A study conducted by Di Micco et al. investigated the structure-activity relationship (SAR) of thiophene derivatives, including this compound. The results indicated that modifications on the thiophene ring significantly affected binding affinity and inhibitory potency against mPGES-1 .

Case Study 2: Cancer Therapeutics

In another research effort, the antiproliferative effects of the compound were evaluated in various cancer cell lines. The findings suggested that treatment with 2c led to an increase in subG0/G1 fractions after prolonged exposure, indicating a shift towards apoptosis .

Discussion

The biological activity of this compound underscores its potential as a therapeutic agent targeting inflammatory diseases and cancer. Its selective inhibition of mPGES-1 could provide a safer alternative to conventional NSAIDs by reducing gastrointestinal and cardiovascular risks associated with these medications.

Propriétés

IUPAC Name |

2-[methyl(thiophene-2-carbonyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-9(5-7(10)11)8(12)6-3-2-4-13-6/h2-4H,5H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJFXOJRCYPZOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=O)C1=CC=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.